N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means it can increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels may have therapeutic benefits for a variety of neurological and psychiatric conditions.
Wirkmechanismus
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound-115 can increase the levels of GABA in the brain, which can have a calming effect on brain activity.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels can have a calming effect on brain activity. This can lead to reduced anxiety, improved sleep, and a reduction in seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 in lab experiments is that it is a selective inhibitor of GABA aminotransferase, meaning it specifically targets this enzyme and does not affect other enzymes or neurotransmitters in the brain. This can make it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. One limitation of using this compound-115 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115. One area of interest is its potential as a treatment for drug addiction. Further research is needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to investigate its efficacy in human subjects. Additionally, further research is needed to better understand the mechanisms underlying its anxiolytic effects, and to determine its potential as a treatment for anxiety disorders.
Synthesemethoden
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with 2-bromoacetamide. Another method involves the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with chloroacetyl chloride and then with ammonia.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and anxiety disorders. In preclinical studies, this compound-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential as a treatment for drug addiction. This compound-115 has also been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for epilepsy. Additionally, this compound-115 has been shown to have anxiolytic effects in animal models of anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-7-9-16(10-8-11)12(2)14(17)15-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAMXZQUOLVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.